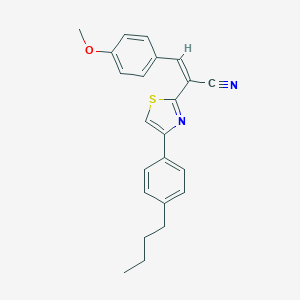
(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile” is a complex organic compound that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen in the ring . It also has a phenyl group attached to the thiazole ring, and an acrylonitrile group, which is a type of unsaturated nitrile .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Typically, thiazole derivatives are synthesized via condensation reactions . The phenyl and acrylonitrile groups could be added through substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl groups, and the acrylonitrile group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The thiazole ring and the acrylonitrile group are both reactive and could participate in a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylonitrile group could affect its solubility in different solvents .
Applications De Recherche Scientifique
Acrylonitrile Exposure and Biomonitoring
Acrylonitrile is a compound used in various industrial applications, including the manufacture of plastics, fibers, and other polymers. Due to its widespread use and potential health impacts, significant research has focused on assessing and monitoring exposure to acrylonitrile.
Exposure Assessment and Health Impact
Studies on acrylonitrile exposure have primarily focused on its potential health impacts, especially concerning its carcinogenic potential in humans. For instance, a study characterizing acrylonitrile exposure in the United States used urinary biomarkers to assess exposure levels across the population, highlighting the importance of biomonitoring in understanding environmental and occupational health risks (De Jesús et al., 2020). This approach is crucial for identifying at-risk populations and developing targeted interventions to reduce exposure.
Biomarkers of Exposure
The identification and validation of biomarkers for acrylonitrile exposure are vital for effective monitoring and risk assessment. Hemoglobin adducts, for example, have been used to monitor exposure to acrylonitrile and other compounds, providing insights into the internal dose received by individuals exposed to these chemicals in their environment or workplace (Bergmark, 1997). These biomarkers are instrumental in elucidating the relationship between exposure levels and potential health effects, aiding in the development of regulatory standards and protective measures.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-3-4-5-17-6-10-19(11-7-17)22-16-27-23(25-22)20(15-24)14-18-8-12-21(26-2)13-9-18/h6-14,16H,3-5H2,1-2H3/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBYXBWLHPTIN-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dimethoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B377849.png)
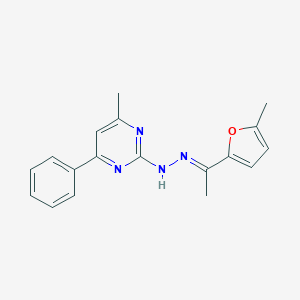
![4-{[(2,4-dimethyl-8-quinolinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377851.png)
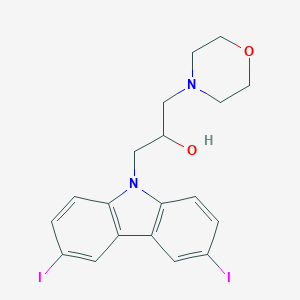
![N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-N'-(5-iodo-2-pyridinyl)urea](/img/structure/B377854.png)
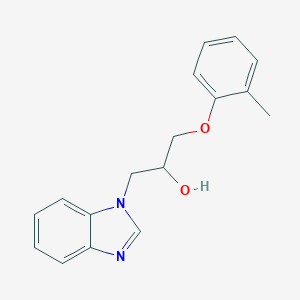
![Methyl 2-{[({1-[(3-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377859.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B377861.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)
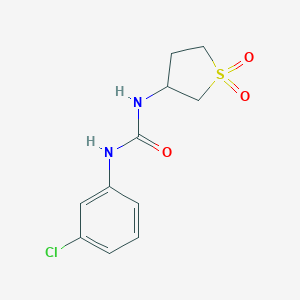
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377868.png)
![3-allyl-2-(methylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B377871.png)
